Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl-
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Overview
Description
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- is a fluorinated organic compound with the molecular formula C7H10F6. It is characterized by the presence of six fluorine atoms and a methyl group attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- typically involves the fluorination of hexane derivatives. One common method is the direct fluorination of 4-methylhexane using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions. The reaction conditions often include low temperatures and the use of inert solvents to stabilize the reactive intermediates.
Industrial Production Methods
In industrial settings, the production of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates. The use of continuous flow technology enhances the efficiency and safety of the fluorination process, reducing the risk of hazardous by-products and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols, ethers, and amines.
Oxidation Reactions: Products include fluorinated ketones and carboxylic acids.
Reduction Reactions: Products include partially fluorinated alkanes and alkenes.
Scientific Research Applications
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and low reactivity.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and lubricants.
Mechanism of Action
The mechanism by which Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments. The pathways involved include the modulation of enzyme activity and the alteration of membrane properties in biological systems.
Comparison with Similar Compounds
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- can be compared with other fluorinated alkanes, such as:
Hexafluoroisopropanol: Known for its use as a solvent in organic synthesis and its strong hydrogen-bonding properties.
Heptafluoropropane: Used as a refrigerant and fire suppressant due to its low reactivity and high thermal stability.
Perfluorohexane: Utilized in medical imaging and as a coolant in electronic applications.
The uniqueness of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- lies in its specific combination of fluorine atoms and a methyl group, which imparts distinct physicochemical properties that are advantageous in specialized applications.
Properties
CAS No. |
57915-72-7 |
---|---|
Molecular Formula |
C7H10F6 |
Molecular Weight |
208.14 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-methylhexane |
InChI |
InChI=1S/C7H10F6/c1-3-4(2)6(9,10)5(8)7(11,12)13/h4-5H,3H2,1-2H3 |
InChI Key |
HVKAELHBDVPDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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